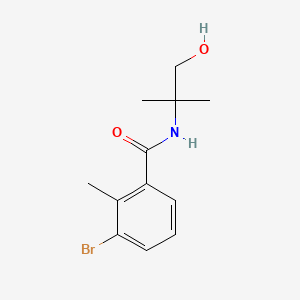

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide

Description

Properties

IUPAC Name |

3-bromo-N-(1-hydroxy-2-methylpropan-2-yl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2/c1-8-9(5-4-6-10(8)13)11(16)14-12(2,3)7-15/h4-6,15H,7H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFUUIWCCMFTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)C(=O)NC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-Methylbenzoic Acid

The synthesis begins with 2-methylbenzoic acid , where bromine is introduced at the 3-position via electrophilic aromatic substitution. Traditional methods employ Br₂ in the presence of FeBr₃ as a Lewis acid, though this approach faces limitations in regioselectivity due to competing directing effects from the methyl and carboxylic acid groups.

Reaction Conditions:

The methyl group at position 2 acts as an ortho/para director, while the carboxylic acid group directs bromination to the meta position. Computational modeling suggests that steric hindrance from the methyl group favors bromination at position 3.

Conversion to Acid Chloride

3-Bromo-2-methylbenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) under reflux:

Key Parameters:

Amide Formation with 2-Amino-2-Methylpropan-1-ol

The acid chloride reacts with 2-amino-2-methylpropan-1-ol in anhydrous DCM with triethylamine (TEA) as a base:

Optimization Insights:

-

Molar Ratio: 1:1.2 (acid chloride:amine) for complete conversion

-

Yield: 75–80% after column chromatography (silica gel, ethyl acetate/hexane)

Electrochemical Bromination Approach

Direct Bromination of 2-Methylbenzamide

The patent CN103060837B describes an electrochemical bromination method using hydrobromic acid (HBr) and sulfuric acid (H₂SO₄) as electrolytes. Applied to 2-methylbenzamide , this approach generates 3-bromo-2-methylbenzamide with high regioselectivity.

Electrolysis Setup:

Reaction Mechanism:

Advantages:

Functionalization with 2-Hydroxy-1,1-Dimethylethyl Group

The brominated intermediate undergoes N-alkylation with 2-chloro-2-methylpropan-1-ol under basic conditions:

Challenges:

-

Side Reactions: Competing O-alkylation requires careful control of reaction time and temperature.

-

Purification: Recrystallization from ethanol/water yields >90% purity.

Direct Amidation of 3-Bromo-2-Methylbenzoic Acid

Coupling Reagent-Assisted Synthesis

A one-pot method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple 3-bromo-2-methylbenzoic acid and 2-amino-2-methylpropan-1-ol :

Reaction Protocol:

-

Activate the carboxylic acid with EDCI/HOBt in DCM.

-

Add amine and stir at room temperature for 12–16 hours.

-

Quench with water and extract with ethyl acetate.

Performance Metrics:

Comparative Analysis of Synthetic Routes

Trade-offs:

-

Electrochemical Bromination: Superior yield and regioselectivity but requires specialized equipment.

-

Direct Amidation: High purity and scalability but depends on expensive coupling reagents.

Optimization Strategies

Solvent Selection

Temperature Control

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).

Oxidation Reactions: Oxidizing agents (e.g., PCC, Jones reagent), solvents (e.g., dichloromethane, acetone).

Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., tetrahydrofuran).

Major Products Formed

Substitution Reactions: Substituted benzamides with different functional groups replacing the bromine atom.

Oxidation Reactions: Benzamides with a carbonyl group replacing the hydroxy group.

Reduction Reactions: Benzylamines with the amide group reduced to an amine.

Scientific Research Applications

Research indicates that 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide has potential applications in the treatment of chronic pain. It serves as a precursor for the synthesis of hydroxymethylphenylethylimidazolethione derivatives, which have shown efficacy in pain management .

Antiproliferative Activity

Studies have demonstrated that derivatives of similar structures exhibit antiproliferative effects against cancer cell lines. For example, compounds with hydroxyl and methoxy substitutions on the phenyl ring have shown selective activity against MCF-7 breast cancer cells with IC50 values ranging from 1.2 to 5.3 μM . This suggests that this compound may also exhibit similar properties, warranting further investigation.

Applications in Drug Development

Pain Management:

The primary application of this compound lies in its use as a reactant for synthesizing new analgesics. Its structural characteristics allow for modifications that can enhance its pharmacological profile.

Antioxidative Properties:

Research into related compounds indicates that introducing hydroxy groups can improve antioxidative activity. These compounds may help mitigate oxidative stress in cells, potentially preventing aberrant cell growth associated with various diseases .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing N-substituted benzimidazole carboxamides investigated the biological activity of compounds with varying substitutions. The results indicated that those with hydroxyl groups exhibited enhanced antiproliferative and antioxidative activities . This underscores the importance of structural modifications similar to those present in this compound.

Case Study 2: Stability and Degradation Kinetics

Another study examined the degradation kinetics of related brominated compounds under various conditions. Understanding the stability of these compounds is crucial for their application in therapeutic settings .

Mechanism of Action

The mechanism of action of 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group and amide moiety allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The bromine atom may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Bromo Substituents

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)benzamide

- Structure : Lacks the 2-methyl group on the benzamide ring.

- Synthesis : Similar to the target compound but starts with unsubstituted benzoyl chloride.

4-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-α,α-dimethylbenzeneacetamide

- Structure : Bromo substituent at the para position, with an acetamide backbone and α,α-dimethyl groups.

- Application : Used as a drug impurity reference standard rather than a catalytic directing group .

- Key Difference : The acetamide backbone alters coordination behavior, likely forming less stable metal chelates compared to benzamide derivatives .

2-Bromo-N-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)-N-isopropylbenzamide

Functional Analogues with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structure: Non-brominated analogue of the target compound.

- Synthesis Yield : Higher yield (62%) compared to brominated derivatives due to simpler starting materials .

Quinazolinone Derivatives (e.g., 3-Substituted-6-Bromo-2-(3-Nitrophenyl)Quinazolin-4(3H)-One)

Reactivity in C–H Functionalization

- Target Compound: Forms stable Pd(II) or Rh(III) chelates due to the N,O-bidentate group, enabling selective meta-C–H activation. The 2-methyl group enhances steric control, favoring mono-functionalization over di-substitution .

- Non-Brominated Analogues: Exhibit similar coordination but require harsher conditions for C–H cleavage due to reduced electrophilicity .

- Quinazolinone Derivatives: Limited to N-directed activation, often leading to less predictable regioselectivity .

Biological Activity

3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide, with a CAS number of 1331185-69-3, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 286.16 g/mol

- Structure : The compound features a bromine atom at the 3-position of a methyl-substituted benzamide, which is also substituted with a hydroxy group on a branched alkyl chain.

Research indicates that compounds similar to this compound may interact with various biological targets. The following mechanisms have been proposed:

- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors such as the 5-HT receptor. Studies show that structural modifications can significantly influence binding affinity and selectivity for these receptors .

- Enzyme Inhibition : Similar benzamide derivatives have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer and metabolic disorders .

- Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, suggesting a role in mitigating oxidative stress-related cellular damage .

Study 1: Receptor Affinity and Selectivity

A study evaluated various derivatives of benzamide compounds for their binding affinities to the 5-HT receptor. It found that structural variations at the 3-position significantly affected receptor interaction dynamics. For instance, modifications led to changes in Ki values ranging from nanomolar to micromolar concentrations, indicating a broad spectrum of activity based on molecular structure .

Study 2: Antioxidant Properties

In vitro assays assessed the antioxidant capabilities of related compounds. Results indicated that certain substitutions on the benzamide structure enhanced radical scavenging activity, suggesting potential applications in neuroprotection and anti-inflammatory therapies .

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-(2-hydroxy-1,1-dimethylethyl)-2-methyl-benzamide, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions, including bromination, nucleophilic substitution, and amide coupling. Key steps include:

- Bromination: Use bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) to avoid over-substitution .

- Amide Formation: Employ coupling reagents like EDCI/HOBt or PyBOP in anhydrous solvents (e.g., DCM, DMF) with a tertiary amine base (e.g., triethylamine) .

- Optimization: Adjust solvent polarity, reaction time (1–24 h), and stoichiometry of reagents to improve yield (>70%) and purity (>95%). Monitor progress via TLC or HPLC .

Q. How can the structure and purity of this compound be confirmed using analytical techniques?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra verify substituent positions (e.g., bromine at C3, methyl at C2) and confirm amide bond formation. Look for characteristic shifts: ~δ 7.5–8.0 ppm (aromatic protons) and δ 165–170 ppm (amide carbonyl) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C13H17BrNO2: 298.04 g/mol) .

- HPLC: Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in biological studies?

Answer:

- Analog Synthesis: Modify substituents (e.g., replace bromine with chlorine, vary alkyl groups on the amide) to evaluate effects on bioactivity .

- Biological Assays: Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or enzyme-linked assays. Compare IC50 values to identify critical functional groups .

- Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with biological targets, prioritizing hydrophobic interactions with bromine and hydrogen bonding with the hydroxyl group .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC50 values across assays)?

Answer:

- Assay Validation: Ensure consistency in assay conditions (pH, temperature, buffer composition) and cell lines. Use positive controls (e.g., known inhibitors) to calibrate results .

- Data Normalization: Express activity as percentage inhibition relative to controls and perform statistical analysis (e.g., ANOVA) to identify outliers .

- Mechanistic Studies: Use techniques like surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and confirm target engagement .

Q. What methodologies are recommended for studying the compound’s stability under different storage and experimental conditions?

Answer:

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV irradiation), and hydrolytic conditions (acidic/basic pH). Monitor degradation via HPLC-MS to identify labile groups (e.g., amide hydrolysis) .

- Long-Term Stability: Store samples in amber vials at –20°C under inert gas (N2/Ar). Assess stability monthly by comparing NMR/HPLC profiles to baseline .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in antimicrobial studies?

Answer:

- Target Identification: Use affinity chromatography or pull-down assays with biotinylated analogs to isolate interacting proteins .

- Transcriptomic Analysis: Perform RNA sequencing on treated microbial cells to identify differentially expressed genes (e.g., efflux pumps, cell wall synthesis enzymes) .

- Resistance Studies: Serial passage microbes under sublethal compound concentrations to detect mutations via whole-genome sequencing .

Q. What advanced techniques are suitable for resolving crystallographic data of this compound?

Answer:

- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via vapor diffusion (e.g., DCM/hexane). Resolve structure with a synchrotron source (λ = 0.7–1.0 Å) and refine using SHELXL .

- Electron Density Maps: Analyze intermolecular interactions (e.g., hydrogen bonds between hydroxyl and amide groups) to correlate structure with solubility .

Contradictory Data & Methodological Challenges

Q. How should discrepancies in synthetic yields (>50% variation) be investigated?

Answer:

- Reagent Purity: Test starting materials for moisture content or degradation via Karl Fischer titration and NMR .

- Reaction Monitoring: Use in-situ IR spectroscopy to detect intermediates and optimize reaction quenching times .

- Scale-Up Adjustments: For larger batches, increase stirring efficiency and control exothermic reactions with cooling jackets .

Q. What computational tools can predict metabolic pathways and toxicity profiles?

Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, cytochrome P450 interactions, and hERG inhibition .

- Metabolite Identification: Simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation) with Schrödinger’s MetaSite .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.